1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-
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Overview
Description
3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a fluorinated heterocyclic compound with the molecular formula C8H7F3N4. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of appropriate pyrazole and pyridine derivatives with trifluoroethylating agents. One common method includes the nucleophilic substitution reaction of a halogenated pyridine with a trifluoroethylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
- 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Uniqueness
3-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties such as increased stability and lipophilicity compared to other fluorinated pyridines and pyrazoles .
Properties
Molecular Formula |
C8H7F3N4 |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)2-6-5-1-4(12)3-13-7(5)15-14-6/h1,3H,2,12H2,(H,13,14,15) |
InChI Key |
BKBWJYHWZVCPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)CC(F)(F)F)N |
Origin of Product |
United States |
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